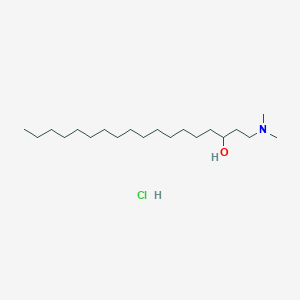
1-(Dimethylamino)octadecan-3-ol;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Dimethylamino)octadecan-3-ol;hydrochloride is a chemical compound with a long carbon chain and a dimethylamino group attached to the third carbon atom. This compound is often used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Dimethylamino)octadecan-3-ol;hydrochloride typically involves the reaction of octadecan-3-ol with dimethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity. The final product is purified using techniques such as crystallization or distillation.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Dimethylamino)octadecan-3-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
1-(Dimethylamino)octadecan-3-ol;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving cell membrane interactions and lipid metabolism.
Industry: The compound is used in the production of surfactants and emulsifiers.
Wirkmechanismus
The mechanism of action of 1-(Dimethylamino)octadecan-3-ol;hydrochloride involves its interaction with cellular membranes and proteins. The dimethylamino group can form hydrogen bonds and electrostatic interactions with various molecular targets, affecting their function and activity. The long carbon chain allows the compound to integrate into lipid bilayers, influencing membrane fluidity and permeability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(Dimethylamino)hexadecan-3-ol;hydrochloride
- 1-(Dimethylamino)octadecan-2-ol;hydrochloride
- 1-(Dimethylamino)octadecan-4-ol;hydrochloride
Uniqueness
1-(Dimethylamino)octadecan-3-ol;hydrochloride is unique due to its specific position of the dimethylamino group on the third carbon atom, which influences its chemical reactivity and interaction with biological systems. This positional specificity can result in different biological activities and applications compared to similar compounds with the dimethylamino group at different positions.
Eigenschaften
CAS-Nummer |
88552-93-6 |
|---|---|
Molekularformel |
C20H44ClNO |
Molekulargewicht |
350.0 g/mol |
IUPAC-Name |
1-(dimethylamino)octadecan-3-ol;hydrochloride |
InChI |
InChI=1S/C20H43NO.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)18-19-21(2)3;/h20,22H,4-19H2,1-3H3;1H |
InChI-Schlüssel |
ORDYSMJTHKDBBM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(CCN(C)C)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















